RO3244794

Description

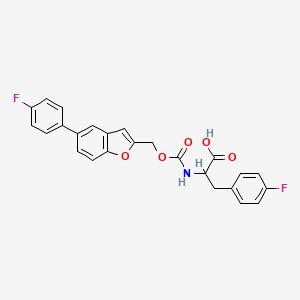

Properties

Molecular Formula |

C25H19F2NO5 |

|---|---|

Molecular Weight |

451.4 g/mol |

IUPAC Name |

3-(4-fluorophenyl)-2-[[5-(4-fluorophenyl)-1-benzofuran-2-yl]methoxycarbonylamino]propanoic acid |

InChI |

InChI=1S/C25H19F2NO5/c26-19-6-1-15(2-7-19)11-22(24(29)30)28-25(31)32-14-21-13-18-12-17(5-10-23(18)33-21)16-3-8-20(27)9-4-16/h1-10,12-13,22H,11,14H2,(H,28,31)(H,29,30) |

InChI Key |

IDONYPMIPXYFLY-UHFFFAOYSA-N |

SMILES |

O=C(O)C(N(C(O1)=CC2=C1C=CC(C3=CC=C(F)C=C3)=C2)C(OC)=O)CC4=CC=C(F)C=C4 |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)NC(=O)OCC2=CC3=C(O2)C=CC(=C3)C4=CC=C(C=C4)F)F |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

RO3244794; RO 3244794; RO-3244794. |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Action of RO3244794: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

RO3244794 is a potent and selective antagonist of the prostacyclin (IP) receptor, a G-protein coupled receptor (GPCR) integral to various physiological and pathophysiological processes, including vasodilation, platelet aggregation, inflammation, and pain signaling. This technical guide delineates the mechanism of action of this compound, presenting a comprehensive overview of its interaction with the IP receptor, the subsequent impact on intracellular signaling cascades, and the experimental methodologies employed for its characterization. Quantitative data on its binding affinity and functional potency are summarized, and key experimental protocols are detailed to facilitate replication and further investigation. Visual diagrams of the core signaling pathway and a typical experimental workflow are provided to enhance understanding.

Introduction to the Prostacyclin (IP) Receptor

The prostacyclin (PGI₂) receptor, or IP receptor, is a member of the prostanoid receptor family of GPCRs.[1] Endogenous PGI₂, synthesized from arachidonic acid, is a powerful vasodilator and a potent inhibitor of platelet aggregation.[2] The physiological effects of PGI₂ are mediated through the activation of the IP receptor, which is primarily coupled to the Gαs subunit of heterotrimeric G-proteins.[3][4] This activation initiates a signaling cascade that plays a crucial role in cardiovascular homeostasis and inflammatory responses.[1][3]

This compound: A Selective IP Receptor Antagonist

This compound is a small molecule that acts as a competitive antagonist at the IP receptor.[5] Its chemical structure, R-3-(4-fluoro-phenyl)-2-[5-(4-fluoro-phenyl)-benzofuran-2-ylmethoxycarbonylamino]-propionic acid, allows it to bind to the receptor with high affinity, thereby preventing the binding and subsequent action of the endogenous ligand, PGI₂, and other synthetic agonists.[5]

Mechanism of Action: Competitive Antagonism

The primary mechanism of action of this compound is competitive antagonism. It binds reversibly to the orthosteric binding site of the IP receptor, the same site recognized by PGI₂. By occupying this site, this compound effectively blocks the receptor from being activated by agonists. This inhibition is surmountable, meaning that a sufficiently high concentration of an agonist can displace this compound from the receptor and elicit a response.

Impact on Intracellular Signaling

Activation of the IP receptor by an agonist triggers the dissociation of the Gαs subunit from the Gβγ dimer.[3][4] The activated Gαs-GTP complex then stimulates adenylyl cyclase (AC), an enzyme that catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[3][4][6] The accumulation of intracellular cAMP leads to the activation of Protein Kinase A (PKA).[4][6] PKA, in turn, phosphorylates various downstream target proteins, leading to a cellular response, such as smooth muscle relaxation (vasodilation) or inhibition of platelet activation.[2][7]

This compound, by preventing agonist binding, inhibits this entire signaling cascade at its origin. It blocks the Gαs-mediated activation of adenylyl cyclase, thereby preventing the rise in intracellular cAMP levels and the subsequent activation of PKA.

Quantitative Data

The potency and selectivity of this compound have been quantified through various in vitro assays. The following tables summarize the key findings.

Table 1: Binding Affinity of this compound for the IP Receptor

| System | Radioligand | pKi | Ki (nM) | Reference |

| Human Platelets | [³H]-Iloprost | 7.7 ± 0.03 | ~20 | [5] |

| Recombinant Human IP Receptor (CHO cells) | [³H]-Iloprost | 6.9 ± 0.1 | ~126 | [5] |

pKi is the negative logarithm of the inhibitor constant (Ki). A higher pKi value indicates a higher binding affinity.

Table 2: Functional Antagonism of this compound at the IP Receptor

| Assay System | Agonist | Measured Parameter | pA₂ / pIC₅₀ | IC₅₀ (nM) | Reference |

| CHO-K1 cells expressing human IP receptor | Carbaprostacyclin | cAMP accumulation | 6.5 ± 0.06 (pIC₅₀) | ~316 | [5] |

pIC₅₀ is the negative logarithm of the half maximal inhibitory concentration (IC₅₀).

Table 3: Selectivity Profile of this compound against other Prostanoid Receptors

| Receptor | pKi |

| EP₁ | <5 |

| EP₃ | 5.38 |

| EP₄ | 5.74 |

| TP | 5.09 |

Data from Bley et al., 2006.[5] A lower pKi value indicates weaker binding affinity, demonstrating the selectivity of this compound for the IP receptor.

Experimental Protocols

The characterization of this compound involves two primary types of in vitro assays: radioligand binding assays to determine its affinity for the IP receptor and functional assays to measure its ability to antagonize agonist-induced signaling.

Radioligand Binding Assay (Competitive)

This protocol outlines a competitive radioligand binding assay to determine the affinity (Ki) of this compound for the human IP receptor.

Objective: To measure the ability of this compound to displace a radiolabeled ligand from the IP receptor.

Materials:

-

Cell Membranes: Membranes prepared from CHO-K1 cells stably expressing the human IP receptor or from human platelets.

-

Radioligand: [³H]-Iloprost (a stable PGI₂ analog).

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled IP receptor agonist (e.g., iloprost or carbaprostacyclin).

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Filtration Apparatus: Glass fiber filters and a cell harvester.

-

Scintillation Counter and Cocktail.

Procedure:

-

Preparation: Prepare serial dilutions of this compound in the assay buffer.

-

Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of [³H]-Iloprost (typically at or below its Kd), and varying concentrations of this compound.

-

Total and Non-specific Binding: Include control wells for total binding (membranes + [³H]-Iloprost) and non-specific binding (membranes + [³H]-Iloprost + a saturating concentration of unlabeled agonist).

-

Equilibration: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

-

Termination: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve. The IC₅₀ value is determined from this curve and then converted to a Ki value using the Cheng-Prusoff equation.

Functional Assay (cAMP Accumulation)

This protocol describes a functional assay to measure the antagonist activity of this compound by quantifying its ability to inhibit agonist-induced cAMP production.

Objective: To determine the potency (IC₅₀) of this compound in blocking the IP receptor-mediated signaling cascade.

Materials:

-

Cells: CHO-K1 cells stably expressing the human IP receptor.

-

Agonist: Carbaprostacyclin (a stable PGI₂ analog).

-

Test Compound: this compound.

-

Phosphodiesterase (PDE) Inhibitor: e.g., IBMX, to prevent the degradation of cAMP.

-

Cell Culture Medium and Reagents.

-

cAMP Assay Kit: e.g., HTRF, ELISA, or other commercially available kits.

Procedure:

-

Cell Culture: Seed the CHO-K1 cells in a 96-well plate and grow to a suitable confluency.

-

Pre-incubation: Pre-incubate the cells with varying concentrations of this compound and a PDE inhibitor for a defined period (e.g., 15-30 minutes).

-

Agonist Stimulation: Add a fixed concentration of carbaprostacyclin (typically an EC₈₀ concentration to ensure a robust signal) to the wells and incubate for a further period (e.g., 15-30 minutes) to stimulate cAMP production.

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a chosen cAMP assay kit according to the manufacturer's instructions.

-

Data Analysis: Plot the measured cAMP levels against the logarithm of the this compound concentration to generate a dose-response curve. The IC₅₀ value, representing the concentration of this compound that inhibits 50% of the agonist-induced cAMP production, is determined from this curve.

Experimental Workflow

The characterization of a novel IP receptor antagonist like this compound typically follows a structured workflow.

References

- 1. Recent advances in targeting the prostacyclin pathway in pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PROSTACYCLIN RECEPTOR REGULATION --- FROM TRANSCRIPTION TO TRAFFICKING - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Signaling through G-Protein-Linked Cell-Surface Receptors - Molecular Biology of the Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. commerce.bio-rad.com [commerce.bio-rad.com]

RO3244794: A Selective Prostacyclin (IP) Receptor Antagonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of RO3244794, a potent and selective antagonist for the prostacyclin (IP) receptor. Prostacyclin (PGI2) is a critical lipid mediator involved in a wide array of physiological and pathophysiological processes, including vasodilation, inhibition of platelet aggregation, inflammation, and nociception.[1][2] The IP receptor, a G-protein coupled receptor (GPCR), is the primary target through which PGI2 exerts its effects.[2][3] The development of selective antagonists like this compound is crucial for elucidating the specific roles of the IP receptor and for the potential therapeutic intervention in diseases where its signaling is dysregulated.[1]

This compound, chemically identified as R-3-(4-fluoro-phenyl)-2-[5-(4-fluoro-phenyl)-benzofuran-2-ylmethoxycarbonylamino]-propionic acid, has been characterized as a highly selective antagonist for the IP receptor, demonstrating potential analgesic and anti-inflammatory properties.[1][4] This document details its binding affinity, functional antagonism, receptor selectivity, and the experimental protocols used for its characterization.

Quantitative Pharmacological Data

The pharmacological profile of this compound has been quantified through various in vitro assays. The data are summarized below for clear comparison.

Table 1: In Vitro Binding Affinity of this compound at the Human IP Receptor

| System | Radioligand | This compound Affinity (pKi) | Reference |

| Native Human Platelets | ³H-iloprost | 7.7 ± 0.03 | [1][4][5] |

| Recombinant Human IP Receptor (CHO-K1 cells) | ³H-iloprost | 6.9 ± 0.1 | [1][4][5] |

pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.

Table 2: In Vitro Functional Antagonism of this compound at the Human IP Receptor

| Assay System | Agonist | This compound pIC50 | This compound Functional pKi | Reference |

| CHO-K1 cells expressing human IP receptor (cAMP accumulation) | Carbaprostacyclin (cPGI₂) | 6.5 ± 0.06 | 8.5 ± 0.11 | [4] |

pIC50 is the negative logarithm of the concentration of an antagonist that produces 50% of the maximum possible inhibition. The functional pKi is calculated from the pIC50 value using the Cheng-Prusoff equation.

Table 3: Selectivity Profile of this compound at Various Prostanoid Receptors

| Receptor Subtype | This compound Affinity (pKi) |

| EP1 | <5 |

| EP3 | 5.38 |

| EP4 | 5.74 |

| TP | 5.09 |

Data demonstrate that this compound is highly selective for the IP receptor, with significantly lower affinity for other prostanoid receptor subtypes (EP1, EP3, EP4, and TP).[1][4]

Signaling Pathway

The prostacyclin (IP) receptor is predominantly coupled to the G-stimulatory (Gs) protein.[3] Upon activation by an agonist like prostacyclin (PGI2) or its analogs, Gs activates adenylyl cyclase (AC), which in turn catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[6][7] Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets, resulting in physiological responses such as vasodilation and inhibition of platelet aggregation.[3][7] this compound acts as a competitive antagonist at the IP receptor, blocking the binding of agonists and thereby inhibiting this signaling cascade.[2]

Figure 1. IP Receptor Signaling Pathway and Point of Antagonism by this compound.

Experimental Protocols

Detailed methodologies for the key experiments used to characterize this compound are provided below.

Radioligand Binding Assay

This assay quantifies the binding affinity of this compound to the IP receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of this compound for the IP receptor in native human platelets and a recombinant cell line.

Materials:

-

Membrane Preparations: Membranes from human platelets or Chinese Hamster Ovary (CHO-K1) cells stably expressing the human IP receptor.

-

Radioligand: ³H-labelled iloprost (a stable PGI2 analog).

-

Competitor: this compound.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Scintillation Cocktail and Scintillation Counter .

-

Glass Fiber Filters (e.g., Whatman GF/B).

Procedure:

-

Incubation: Incubate the cell membranes with a fixed concentration of ³H-iloprost (e.g., 7.5–12 nM) and varying concentrations of this compound in the assay buffer.[4]

-

Equilibration: Allow the binding to reach equilibrium (e.g., incubate for 60 minutes at 25°C).

-

Termination: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove non-specifically bound radioactivity.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor (this compound) concentration. Determine the IC50 value (concentration of this compound that displaces 50% of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. The pKi is then calculated as -log(Ki).

Figure 2. General Workflow for the Radioligand Binding Assay.

Functional Antagonism Assay (cAMP Accumulation)

This assay measures the ability of this compound to inhibit the functional response (cAMP production) triggered by an IP receptor agonist.

Objective: To determine the functional potency (pIC50 and functional pKi) of this compound.

Materials:

-

Cell Line: CHO-K1 cells stably expressing the human IP receptor.

-

Agonist: Carbaprostacyclin (cPGI₂), a stable PGI2 analog.[4]

-

Antagonist: this compound.

-

Phosphodiesterase (PDE) Inhibitor: e.g., IBMX, to prevent cAMP degradation.

-

Cell Lysis Buffer and cAMP Assay Kit (e.g., HTRF, ELISA, or AlphaScreen).

Procedure:

-

Cell Plating: Seed the CHO-K1-IP cells in multi-well plates and grow to a suitable confluency.

-

Pre-incubation: Pre-incubate the cells with varying concentrations of this compound and a PDE inhibitor for a defined period (e.g., 15-30 minutes).

-

Stimulation: Add a fixed concentration of the agonist cPGI₂ (e.g., 10 nM) to stimulate cAMP production.[4]

-

Incubation: Incubate for a further period to allow for cAMP accumulation (e.g., 30 minutes).

-

Lysis: Terminate the stimulation by lysing the cells with the provided lysis buffer.

-

Quantification: Measure the intracellular cAMP concentration in the cell lysates using a competitive immunoassay or other detection method according to the kit manufacturer's instructions.

-

Data Analysis: Plot the cAMP levels against the logarithm of the this compound concentration to generate a dose-response curve. Determine the pIC50 value. Calculate the functional pKi using the Cheng-Prusoff correction.[4]

Figure 3. Workflow for the cAMP Functional Antagonism Assay.

Conclusion

This compound is a well-characterized, potent, and highly selective antagonist of the prostacyclin IP receptor. Its pharmacological profile, established through rigorous in vitro binding and functional assays, demonstrates its utility as a valuable research tool for investigating the physiological and pathological roles of the IP receptor signaling pathway. The data indicate its potential for development as a therapeutic agent in conditions such as chronic pain and inflammation.[1][4] This guide provides the core technical information and methodologies necessary for researchers to understand and potentially replicate the fundamental characterization of this important compound.

References

- 1. RO1138452 and this compound: characterization of structurally distinct, potent and selective IP (prostacyclin) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What are PGI2 receptor antagonists and how do they work? [synapse.patsnap.com]

- 3. PROSTACYCLIN RECEPTOR REGULATION --- FROM TRANSCRIPTION TO TRAFFICKING - PMC [pmc.ncbi.nlm.nih.gov]

- 4. RO1138452 and this compound: characterization of structurally distinct, potent and selective IP (prostacyclin) receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. scbt.com [scbt.com]

- 7. CV Pharmacology | Prostacyclin Receptor Agonists [cvpharmacology.com]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to RO3244794: A Selective Prostacyclin Receptor Antagonist

This technical guide provides a comprehensive overview of this compound, a potent and selective antagonist of the prostacyclin (IP) receptor. This document consolidates key chemical and pharmacological data, details experimental methodologies for its characterization, and visualizes its role in relevant signaling pathways.

Core Compound Information

This compound is a non-prostanoid antagonist that is highly selective for the prostacyclin IP receptor. Its systematic IUPAC name is (R)-3-(4-fluorophenyl)-2-((((5-(4-fluorophenyl)benzofuran-2-yl)methoxy)carbonyl)amino)propanoic acid[1].

Chemical Structure:

Pharmacological Data

This compound has been characterized as a potent and selective IP receptor antagonist, demonstrating high affinity in both native and recombinant receptor systems. Its analgesic and anti-inflammatory potential has also been evaluated[2][6].

Table 1: Receptor Binding Affinity of this compound

| Preparation | Radioligand | pKi |

| Human Platelets | [³H]-iloprost | 7.7 ± 0.03 |

| Recombinant Human IP Receptor (CHO-K1 cells) | [³H]-iloprost | 6.9 ± 0.1 |

Data sourced from Bley et al., 2006.[6][7]

Table 2: Functional Antagonism of this compound at the Human IP Receptor

| Assay System | Agonist | Measured Effect | pIC₅₀ |

| CHO-K1 cells expressing human IP receptor | cPGI₂ (10 nM) | Inhibition of cAMP accumulation | 6.5 ± 0.06 |

Data sourced from Bley et al., 2006.[7]

Table 3: Selectivity Profile of this compound

| Receptor | pKi |

| EP₁ | <5 |

| EP₃ | 5.38 |

| EP₄ | 5.74 |

| TP | 5.09 |

Data sourced from Bley et al., 2006.[6][7]

Mechanism of Action and Signaling Pathway

Prostacyclin (PGI₂) mediates its effects primarily through the G protein-coupled IP receptor[7]. Activation of the IP receptor stimulates the Gs alpha subunit (Gαs), which in turn activates adenylyl cyclase to increase intracellular cyclic adenosine monophosphate (cAMP) levels[8][9]. This signaling cascade leads to various physiological effects, including vasodilation and inhibition of platelet aggregation[9]. This compound acts by competitively binding to the IP receptor, thereby blocking the binding of PGI₂ and its analogs and inhibiting the downstream signaling cascade.

References

- 1. medkoo.com [medkoo.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | Prostaglandin Receptor | TargetMol [targetmol.com]

- 4. This compound Supplier | CAS 361457-01-4 | AOBIOUS [aobious.com]

- 5. This compound - Immunomart [immunomart.com]

- 6. RO1138452 and this compound: characterization of structurally distinct, potent and selective IP (prostacyclin) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. RO1138452 and this compound: characterization of structurally distinct, potent and selective IP (prostacyclin) receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PROSTACYCLIN RECEPTOR REGULATION --- FROM TRANSCRIPTION TO TRAFFICKING - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CV Pharmacology | Prostacyclin Receptor Agonists [cvpharmacology.com]

The Selectivity Profile of RO3244794: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the selectivity profile of RO3244794, a potent and selective antagonist of the prostacyclin (IP) receptor. The data and methodologies presented herein are compiled to support further research and development efforts involving this compound.

Introduction

This compound, with the chemical name R-3-(4-fluoro-phenyl)-2-[5-(4-fluoro-phenyl)-benzofuran-2-ylmethoxycarbonylamino]-propionic acid, is a key pharmacological tool for investigating the physiological and pathological roles of the prostacyclin (PGI2) signaling pathway.[1][2] PGI2 is a lipid mediator involved in various processes, including vasodilation, inhibition of platelet aggregation, inflammation, and pain modulation.[1][2][3] Its effects are primarily mediated through the G protein-coupled IP receptor, which, upon activation, stimulates adenylyl cyclase to increase intracellular cyclic adenosine monophosphate (cAMP) levels.[2][4] Understanding the selectivity of antagonists like this compound is critical for the accurate interpretation of experimental results and for the development of targeted therapeutics.

Quantitative Selectivity Data

The selectivity of this compound has been characterized through receptor binding and functional assays. The following tables summarize the key quantitative data regarding its affinity for the IP receptor and other related prostanoid receptors.

Table 1: Affinity of this compound for the Human IP Receptor

| Assay System | Parameter | Value |

| Human Platelets | pKi | 7.7 ± 0.03 |

| Recombinant Human IP Receptor | pKi | 6.9 ± 0.1 |

| Functional Antagonism (cAMP accumulation in CHO-K1 cells) | pKi | 8.5 ± 0.11 |

| Data sourced from Bley et al., 2006.[1][2] |

Table 2: Selectivity Profile of this compound Against Other Prostanoid Receptors

| Receptor | pKi |

| EP1 | < 5 |

| EP3 | 5.38 |

| EP4 | 5.74 |

| TP | 5.09 |

| Data sourced from Bley et al., 2006.[1][2] |

Experimental Protocols

The following sections detail the methodologies used to generate the quantitative data presented above.

Receptor Binding Assays

Receptor binding assays were performed to determine the affinity of this compound for the IP receptor and to assess its selectivity against other prostanoid receptors.

Protocol:

-

Preparation of Membranes: Membranes were prepared from human platelets or from cells recombinantly expressing the human IP receptor.

-

Radioligand Binding: Assays were conducted using a specific radioligand for the IP receptor, such as ³H-iloprost.

-

Competition Binding: Membranes were incubated with a fixed concentration of the radioligand and varying concentrations of this compound.

-

Separation and Detection: Bound and free radioligand were separated by rapid filtration. The amount of bound radioactivity was quantified using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of specific radioligand binding (IC50) was determined. The Ki (inhibition constant) was then calculated using the Cheng-Prusoff equation.

Functional Antagonism Assay (cAMP Accumulation)

A functional assay measuring the inhibition of agonist-induced cAMP accumulation was used to determine the potency of this compound as an IP receptor antagonist.

Protocol:

-

Cell Culture: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human IP receptor were used.

-

Antagonist Incubation: Cells were pre-incubated with varying concentrations of this compound.

-

Agonist Stimulation: Cells were then stimulated with a fixed concentration of an IP receptor agonist, carbaprostacyclin, to induce cAMP production.

-

cAMP Measurement: Intracellular cAMP levels were measured using a suitable assay, such as an AlphaScreen™ assay.

-

Data Analysis: The concentration of this compound that inhibits 50% of the agonist-induced cAMP response (IC50) was determined. The pKi was calculated to represent the antagonist affinity.[2]

Visualizations

The following diagrams illustrate the signaling pathway of the IP receptor and the workflow of the experimental protocols.

Caption: IP Receptor Signaling Pathway and Mechanism of this compound Action.

Caption: Workflow for this compound Selectivity and Potency Assays.

Conclusion

This compound is a highly selective antagonist for the prostacyclin IP receptor. Its potent inhibitory activity at the human IP receptor, coupled with significantly lower affinity for other prostanoid receptors, makes it an invaluable tool for elucidating the specific roles of the PGI2-IP signaling axis in health and disease. The detailed protocols and data presented in this guide provide a comprehensive resource for researchers utilizing this compound in their studies.

References

- 1. RO1138452 and this compound: characterization of structurally distinct, potent and selective IP (prostacyclin) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. RO1138452 and this compound: characterization of structurally distinct, potent and selective IP (prostacyclin) receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Prostacyclin receptor - Wikipedia [en.wikipedia.org]

- 4. Molecular recognition and activation of the prostacyclin receptor by anti-pulmonary arterial hypertension drugs - PMC [pmc.ncbi.nlm.nih.gov]

The Prostacyclin Receptor Antagonist RO3244794: A Technical Guide for Nociception and Pain Signaling Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the selective prostacyclin (IP) receptor antagonist, RO3244794, as a tool for studying nociception and pain signaling. This document details its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for its use in preclinical pain models, and visualizes the relevant biological pathways and experimental workflows.

Introduction to this compound

This compound is a potent and highly selective, non-prostanoid antagonist of the prostacyclin (PGI₂) receptor, also known as the IP receptor.[1][2] Prostacyclin is a lipid mediator that plays a significant role in various physiological processes, including inflammation and the modulation of pain.[1][2] By blocking the IP receptor, this compound serves as a valuable pharmacological tool to investigate the contribution of the PGI₂-IP receptor signaling axis to nociceptive processes and to explore its potential as a therapeutic target for pain management.

Mechanism of Action and Signaling Pathway

This compound exerts its effects by competitively binding to the IP receptor, a G-protein coupled receptor (GPCR). The IP receptor is primarily coupled to the Gs alpha subunit (Gαs) of the heterotrimeric G-protein.[3][4] Activation of the IP receptor by its endogenous ligand, prostacyclin (PGI₂), stimulates adenylyl cyclase (AC), leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[3] This elevation in cAMP activates downstream effectors, principally Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (Epac).[5][6][7][8][9]

In sensory neurons, the activation of PKA and Epac leads to the phosphorylation of various intracellular targets, including ion channels and transcription factors. This phosphorylation can result in the sensitization of nociceptors, a process where the threshold for activation is lowered, and the response to noxious stimuli is exaggerated, contributing to states of hyperalgesia.[6][10] Furthermore, the cAMP-PKA pathway can lead to the phosphorylation of the cAMP response element-binding protein (CREB), a transcription factor that can induce long-term changes in gene expression, potentially contributing to the maintenance of chronic pain states.[5][7][8][11][12] this compound, by blocking the initial step in this cascade, prevents the PGI₂-mediated increase in cAMP and subsequent downstream signaling events involved in nociceptor sensitization.

Quantitative Data

The following tables summarize the key in vitro and in vivo quantitative data for this compound.

Table 1: In Vitro Receptor Binding Affinity and Functional Antagonism of this compound

| Parameter | System | Species | Agonist | Value (pKi) | Reference |

| Receptor Binding Affinity | Human Platelets | Human | [³H]-iloprost | 7.7 ± 0.03 | [1] |

| Receptor Binding Affinity | Recombinant IP Receptor | Human | [³H]-iloprost | 6.9 ± 0.1 | [1] |

| Functional Antagonism | CHO-K1 cells expressing human IP receptor | Human | Carbaprostacyclin | 8.5 ± 0.11 | [1] |

pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.

Table 2: Selectivity Profile of this compound for Prostanoid Receptors

| Receptor | Value (pKi) |

| EP₁ | < 5 |

| EP₃ | 5.38 |

| EP₄ | 5.74 |

| TP | 5.09 |

Data from receptor binding assays. The significantly lower pKi values for other prostanoid receptors demonstrate the high selectivity of this compound for the IP receptor.[1][2]

Table 3: In Vivo Efficacy of this compound in Rodent Models of Pain

| Pain Model | Species | Route of Administration | Effective Dose Range | Effect | Reference |

| Acetic Acid-Induced Abdominal Constrictions | Rat | Intravenous (i.v.) | 1 - 30 mg/kg | Significant reduction in constrictions | [1][2] |

| Carrageenan-Induced Mechanical Hyperalgesia | Rat | Oral (p.o.) | 0.3 - 30 mg/kg | Significant reduction in hyperalgesia | [1][2] |

| Monoiodoacetate-Induced Chronic Joint Discomfort | Rat | Oral (p.o.) | 1 and 10 mg/kg | Significant reduction in joint discomfort | [1][2] |

Experimental Protocols

Detailed methodologies for key experiments cited are provided below. These protocols are generalized based on standard pharmacological practices and the available literature.

Functional Antagonism: cAMP Accumulation Assay

This protocol describes the measurement of this compound's ability to inhibit agonist-induced cAMP production in cells expressing the human IP receptor.

Protocol:

-

Cell Culture: Culture CHO-K1 cells stably expressing the human IP receptor in appropriate media (e.g., Ham's F-12 with 10% FBS and a selection antibiotic like G418).

-

Cell Plating: Harvest and plate the cells into 96- or 384-well plates at a predetermined density and allow them to adhere.

-

Compound Preparation: Prepare serial dilutions of this compound in an appropriate assay buffer. Also, prepare a solution of an IP receptor agonist (e.g., carbaprostacyclin or iloprost) at a concentration that elicits a submaximal response (e.g., EC₈₀).

-

Antagonist Incubation: Add the diluted this compound solutions to the appropriate wells and incubate for a specified time (e.g., 15-30 minutes) at room temperature.

-

Agonist Stimulation: Add the IP receptor agonist to all wells (except for the negative control) and incubate for a specified time (e.g., 30 minutes) to stimulate cAMP production.

-

cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaScreen® assay, following the manufacturer's instructions.

-

Data Analysis: Plot the agonist response against the concentration of this compound. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value. The Ki value can then be calculated using the Cheng-Prusoff equation, and subsequently converted to pKi.

In Vivo Model: Acetic Acid-Induced Abdominal Writhing in Rats

This model assesses visceral pain and is sensitive to peripherally acting analgesics.

Protocol:

-

Animals: Use male Sprague-Dawley rats (or a similar strain) weighing between 200-250g. Acclimate the animals to the housing conditions for at least 3-5 days before the experiment.

-

Drug Administration: Administer this compound or the vehicle control via the desired route (e.g., intravenously or orally) at a specific time point before the induction of writhing (e.g., 30 minutes for p.o., 5 minutes for i.v.).

-

Induction of Writhing: Inject a 0.6% solution of acetic acid intraperitoneally (i.p.) at a volume of 10 mL/kg.

-

Observation: Immediately after the acetic acid injection, place each rat in an individual observation cage. After a 5-minute latency period, count the number of writhes (abdominal constrictions followed by stretching of the hind limbs) for a 15-minute period.

-

Data Analysis: Compare the mean number of writhes in the this compound-treated groups to the vehicle-treated group. Calculate the percentage of inhibition of writhing.

In Vivo Model: Carrageenan-Induced Mechanical Hyperalgesia in Rats

This model is used to evaluate inflammatory pain and the efficacy of compounds in reducing mechanical sensitivity.

Protocol:

-

Animals: Use male Sprague-Dawley rats (200-250g).

-

Baseline Measurement: Measure the baseline paw withdrawal threshold to mechanical stimuli using von Frey filaments or an electronic pressure meter.

-

Drug Administration: Administer this compound or vehicle orally (p.o.) at the desired doses.

-

Induction of Inflammation: One hour after drug administration, inject 100 µL of a 1% carrageenan solution in saline into the plantar surface of the right hind paw.

-

Assessment of Hyperalgesia: At various time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours), measure the paw withdrawal threshold again.

-

Data Analysis: The withdrawal threshold is typically expressed in grams. A significant increase in the paw withdrawal threshold in the drug-treated group compared to the vehicle group indicates an anti-hyperalgesic effect.

In Vivo Model: Monoiodoacetate (MIA)-Induced Osteoarthritis Pain in Rats

This model mimics the pain associated with osteoarthritis.

Protocol:

-

Animals: Use male Lewis or Sprague-Dawley rats (200-250g).

-

Induction of Osteoarthritis: Under brief isoflurane anesthesia, inject 1 mg of monoiodoacetate (MIA) in 50 µL of sterile saline into the intra-articular space of the right knee.

-

Drug Administration: Beginning on a specific day post-MIA injection (e.g., day 14, when pain behaviors are established), administer this compound or vehicle orally once daily for a set period.

-

Assessment of Pain: Measure pain-related behaviors at baseline and at various time points after the start of treatment. Common assessments include:

-

Weight-bearing deficit: Measured using an incapacitance tester to determine the distribution of weight between the hind limbs.

-

Mechanical allodynia: Assessed by measuring the paw withdrawal threshold to von Frey filaments applied to the ipsilateral paw.

-

-

Data Analysis: Compare the changes in weight-bearing and paw withdrawal thresholds in the this compound-treated groups to the vehicle-treated group over the course of the treatment period.

Conclusion

This compound is a well-characterized, potent, and selective IP receptor antagonist that has demonstrated efficacy in a range of preclinical models of nociceptive and inflammatory pain. Its specific mechanism of action makes it an invaluable tool for dissecting the role of the prostacyclin signaling pathway in pain transmission and for the preclinical evaluation of IP receptor antagonism as a therapeutic strategy for pain relief. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies of nociception and pain.

References

- 1. RO1138452 and this compound: characterization of structurally distinct, potent and selective IP (prostacyclin) receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. RO1138452 and this compound: characterization of structurally distinct, potent and selective IP (prostacyclin) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Action of Prostaglandins on Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PROSTACYCLIN RECEPTOR REGULATION --- FROM TRANSCRIPTION TO TRAFFICKING - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cyclic nucleotide signaling in sensory neuron hyperexcitability and chronic pain after nerve injury - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Epac and Nociceptor Sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Induction of long-term hyperexcitability by memory-related cAMP signaling in isolated nociceptor cell bodies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A critical role of the cAMP sensor Epac in switching protein kinase signalling in prostaglandin E2-induced potentiation of P2X3 receptor currents in inflamed rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Distinct sensitizing effects of the cAMP-PKA second messenger cascade on rat dural mechanonociceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Mechanism of ERK/CREB pathway in pain and analgesia - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Preclinical Assessment of RO3244794 and its Potential for Liver Injury

For Researchers, Scientists, and Drug Development Professionals

Abstract

RO3244794 is a potent and selective antagonist of the prostacyclin (IP) receptor, with demonstrated analgesic and anti-inflammatory properties in preclinical models.[1][2] While direct evidence linking this compound to liver injury is not publicly available, the crucial role of the prostacyclin signaling pathway in hepatic homeostasis necessitates a thorough evaluation of the potential hepatotoxic risk of any IP receptor antagonist. This document provides a comprehensive overview of the known pharmacology of this compound, explores the theoretical mechanisms by which IP receptor antagonism could contribute to liver injury, and outlines standard experimental protocols for assessing drug-induced liver injury (DILI).

Introduction to this compound

This compound is a small molecule antagonist of the prostacyclin (IP) receptor.[1][2] Prostacyclin (PGI2) is a lipid mediator that exerts its effects by binding to the IP receptor, a G protein-coupled receptor.[3][4] Activation of the IP receptor is primarily associated with vasodilation, inhibition of platelet aggregation, and cytoprotective and anti-inflammatory effects.[3] The antagonistic action of this compound on this receptor suggests its potential therapeutic application in conditions characterized by excessive prostacyclin signaling.

Quantitative Data on this compound

The following table summarizes the reported binding affinities and functional antagonist potencies of this compound for the IP receptor.

| System | Parameter | Value | Reference |

| Human Platelets | pKi | 7.7 ± 0.03 | [2] |

| Recombinant Human IP Receptor | pKi | 6.9 ± 0.1 | [2] |

| CHO-K1 Cells (expressing human IP receptor) | pKi (functional antagonism) | 8.5 ± 0.11 | [2] |

The Role of the Prostacyclin (IP) Receptor in the Liver

The liver expresses prostacyclin receptors, and prostanoids, including prostacyclin, are key players in liver repair and regeneration.[2] Prostacyclin is known to have vasorelaxant, antioxidant, and antifibrotic properties within the liver, suggesting a protective role in various liver pathologies.[1] The signaling cascade initiated by IP receptor activation is complex and can involve Gs, Gq, or Gi proteins, leading to modulation of intracellular cyclic AMP (cAMP) and calcium levels.[4][5]

Theoretical Signaling Pathways in Potential this compound-Mediated Liver Injury

While no direct evidence implicates this compound in liver injury, antagonizing the protective IP receptor signaling in the liver could theoretically contribute to or exacerbate liver damage under certain conditions.

Caption: Hypothetical signaling pathway of IP receptor antagonism in the liver.

Experimental Protocols for Assessing Hepatotoxicity

A thorough preclinical evaluation of a compound's potential for liver injury involves a combination of in vitro and in vivo studies.

In Vitro Assays

-

Primary Human Hepatocyte Culture:

-

Methodology: Primary human hepatocytes are cultured and exposed to varying concentrations of the test compound (e.g., this compound). Cell viability is assessed using assays such as MTT or LDH leakage.

-

Endpoint: Determination of the concentration at which the compound induces 50% cell death (CC50).

-

-

Mitochondrial Toxicity Assessment:

-

Methodology: Isolated mitochondria or whole cells are treated with the test compound. Mitochondrial function is evaluated by measuring oxygen consumption rate (OCR) using techniques like Seahorse XF analysis. The potential for reactive oxygen species (ROS) generation is also quantified.

-

Endpoint: Inhibition of mitochondrial respiration and increased ROS production.

-

In Vivo Animal Models

-

Acute and Chronic Toxicity Studies in Rodents:

-

Methodology: Rodents (e.g., rats or mice) are administered the test compound daily for a specified period (e.g., 7, 28, or 90 days) at multiple dose levels.

-

Endpoint: Regular monitoring of liver function markers in serum (ALT, AST, ALP, bilirubin), followed by histopathological examination of liver tissue at the end of the study.

-

-

Drug-Induced Liver Injury (DILI) Models:

-

Methodology: To assess if the compound can exacerbate a pre-existing liver condition, a model of DILI such as acetaminophen- or lipopolysaccharide (LPS)-induced liver injury can be used. Animals are co-administered the test compound with the hepatotoxic agent.

-

Endpoint: Comparison of the severity of liver injury (serum biomarkers and histopathology) between groups receiving the hepatotoxic agent alone and those receiving the combination.

-

Experimental Workflow for Hepatotoxicity Screening

The following diagram illustrates a typical workflow for assessing the potential for drug-induced liver injury.

Caption: A standard workflow for preclinical hepatotoxicity assessment.

Conclusion

While this compound is a promising IP receptor antagonist, its potential impact on liver function should be carefully evaluated during preclinical development. The protective role of the prostacyclin pathway in the liver suggests that its antagonism could theoretically lower the threshold for liver injury, particularly in the context of other stressors. A comprehensive assessment using the in vitro and in vivo models described in this guide is essential to fully characterize the hepatic safety profile of this compound and other IP receptor antagonists. The lack of reports on liver injury associated with prostacyclin analogs, which are agonists of the IP receptor, provides some reassurance, but a thorough investigation into the effects of antagonism is still warranted.[6]

References

- 1. Prostacyclin in liver disease: a potential therapeutic option - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Prostanoids in Liver Repair and Regeneration: Biosynthesis, Receptors, and Intercellular Communication - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Prostacyclin - Wikipedia [en.wikipedia.org]

- 4. Prostacyclin receptor - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Prostacyclin Analogs - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physiological Effects of IP Receptor Antagonism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physiological effects of antagonizing the prostacyclin (IP) receptor. It is designed to be a core resource for researchers, scientists, and professionals involved in drug development who are investigating the therapeutic potential and challenges associated with modulating this critical signaling pathway. This document details the underlying molecular mechanisms, key experimental protocols for studying IP receptor antagonism, and a summary of the quantitative data from seminal in vitro and in vivo studies.

Introduction to the Prostacyclin (IP) Receptor

The prostacyclin receptor, or IP receptor, is a G protein-coupled receptor (GPCR) that plays a crucial role in a wide array of physiological processes.[1] Its endogenous ligand, prostacyclin (PGI2), is a potent vasodilator, inhibitor of platelet aggregation, and modulator of inflammation.[1] The therapeutic targeting of the IP receptor has been highly successful, particularly with the use of agonists for conditions like pulmonary arterial hypertension.[2] However, the physiological and potential pathophysiological consequences of antagonizing this receptor are of significant interest for understanding its homeostatic roles and for the development of novel therapeutics in areas where IP receptor signaling may be detrimental.

The IP Receptor Signaling Pathway

The IP receptor primarily couples to the Gs alpha subunit (Gαs) of the heterotrimeric G protein complex.[3] Ligand binding triggers a conformational change, leading to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[1][4] Elevated intracellular cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets to elicit the physiological responses associated with IP receptor activation.

In certain cellular contexts, the IP receptor can also couple to other G proteins, such as Gq, leading to the activation of phospholipase C and subsequent increases in intracellular calcium, or Gi, which inhibits adenylyl cyclase.[2][3]

Figure 1: Simplified IP Receptor Signaling Pathway.

Physiological Effects of IP Receptor Antagonism

Antagonism of the IP receptor blocks the effects of endogenous prostacyclin, leading to a range of physiological consequences. These effects are often the inverse of those seen with IP receptor agonism.

Cardiovascular System

-

Vasculature: By blocking the vasodilatory effects of PGI2, IP receptor antagonists can lead to an increase in vascular tone. This has been demonstrated in isolated blood vessel preparations where antagonists reverse the relaxation induced by IP receptor agonists.[5]

-

Platelet Aggregation: IP receptor antagonists inhibit the anti-aggregatory effects of PGI2, potentially leading to an increased propensity for thrombosis.[1] This is a critical consideration in the development of any IP receptor antagonist for therapeutic use.

-

Blood Pressure: In animal models, the role of IP receptor antagonism in regulating blood pressure is complex and can be context-dependent. In some models, IP receptor knockout mice exhibit hypertension, suggesting a role for endogenous PGI2 in maintaining normal blood pressure.[2]

Inflammation and Pain

Prostacyclin is a key mediator of inflammation and pain.[6] IP receptor antagonists have shown efficacy in reducing pain and inflammation in various preclinical models.[1]

-

Pain: In rodent models of hyperalgesia, IP receptor antagonists have demonstrated analgesic effects.[1]

-

Inflammation: In models of arthritis, IP receptor-deficient mice show a significant reduction in disease severity, and pretreatment with an IP receptor antagonist can also reduce symptoms.[1] IP receptor antagonists have also been shown to reduce edema formation in inflammatory models.[4]

Renal System

The IP receptor is expressed in the kidney and is involved in regulating renal hemodynamics and tubular function.[7][8] While the precise effects of IP receptor antagonism on renal function are still being fully elucidated, it is an area of active investigation.

Quantitative Data on IP Receptor Antagonists

The following tables summarize key quantitative data for two well-characterized, selective IP receptor antagonists, RO1138452 and RO3244794.

Table 1: In Vitro Affinity and Potency of IP Receptor Antagonists

| Compound | Preparation | Assay Type | Agonist | Parameter | Value | Reference |

| RO1138452 | Human Platelets | Radioligand Binding | [3H]-iloprost | pKi | 9.3 ± 0.1 | [4] |

| Recombinant Human IP Receptor (CHO-K1 cells) | Radioligand Binding | [3H]-iloprost | pKi | 8.7 ± 0.06 | [4] | |

| Recombinant Human IP Receptor (CHO-K1 cells) | cAMP Accumulation | Carbaprostacyclin | pKi | 9.0 ± 0.06 | [4] | |

| Human Pulmonary Artery | Schild Analysis | Cicaprost | pA2 | 8.20 | [5] | |

| Guinea-pig Aorta | Schild Analysis | Cicaprost | pA2 | 8.39 | [5] | |

| Rabbit Mesenteric Artery | Schild Analysis | Cicaprost | pA2 | 8.12 | [5] | |

| This compound | Human Platelets | Radioligand Binding | [3H]-iloprost | pKi | 7.7 ± 0.03 | [4] |

| Recombinant Human IP Receptor (CHO-K1 cells) | Radioligand Binding | [3H]-iloprost | pKi | 6.9 ± 0.1 | [4] | |

| Recombinant Human IP Receptor (CHO-K1 cells) | cAMP Accumulation | Carbaprostacyclin | pKi | 8.5 ± 0.11 | [4] |

Table 2: In Vivo Efficacy of IP Receptor Antagonists in Animal Models

| Compound | Animal Model | Endpoint | Dose Range | Effect | Reference |

| RO1138452 | Rat (Carrageenan-induced) | Mechanical Hyperalgesia | 3-100 mg/kg, p.o. | Significant reduction | [4] |

| Rat (Carrageenan-induced) | Edema Formation | 3-100 mg/kg, p.o. | Significant reduction | [4] | |

| Rat (Acetic acid-induced) | Abdominal Constrictions | 1-10 mg/kg, i.v. | Significant reduction | [4] | |

| This compound | Rat (Carrageenan-induced) | Mechanical Hyperalgesia | 0.3-30 mg/kg, p.o. | Significant reduction | [4] |

| Rat (Carrageenan-induced) | Edema Formation | 0.3-30 mg/kg, p.o. | Significant reduction | [4] | |

| Rat (Monoiodoacetate-induced) | Chronic Joint Discomfort | 1 and 10 mg/kg, p.o. | Significant reduction | [4] | |

| Rat (Acetic acid-induced) | Abdominal Constrictions | 1-30 mg/kg, i.v. | Significant reduction | [4] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the physiological effects of IP receptor antagonism.

In Vitro Vascular Reactivity Assay (Wire Myography)

This protocol is for assessing the effect of an IP receptor antagonist on the vasorelaxant response to an IP receptor agonist in isolated small arteries.

Figure 2: Experimental Workflow for Wire Myography.

Methodology:

-

Vessel Dissection and Mounting:

-

Isolate third-order mesenteric arteries from a euthanized animal (e.g., rat or mouse) in cold physiological salt solution (PSS).[9]

-

Carefully clean the arteries of surrounding adipose and connective tissue under a dissecting microscope.[9]

-

Cut the arteries into 2 mm segments and mount them on two fine wires in a wire myograph chamber.[9]

-

-

Equilibration and Normalization:

-

Experimental Procedure:

-

Pre-contract the vessels to approximately 80% of their maximal response with a vasoconstrictor (e.g., phenylephrine or U46619).[11]

-

Once a stable contraction is achieved, perform a cumulative concentration-response curve to a selective IP receptor agonist (e.g., cicaprost).

-

Wash the vessels with PSS and allow them to return to their resting tension.

-

Incubate the vessels with the IP receptor antagonist at a specific concentration for a predetermined time (e.g., 30 minutes).

-

Repeat the pre-contraction and the cumulative concentration-response curve to the IP receptor agonist in the presence of the antagonist.

-

This can be repeated with increasing concentrations of the antagonist.

-

-

Data Analysis:

-

Plot the concentration-response curves for the agonist in the absence and presence of the antagonist.

-

Perform a Schild analysis to determine the pA2 value of the antagonist, which is a measure of its potency.[5]

-

In Vitro Platelet Aggregation Assay (Light Transmission Aggregometry)

This protocol is for assessing the ability of an IP receptor antagonist to block the anti-aggregatory effect of an IP receptor agonist.

Methodology:

-

Preparation of Platelet-Rich Plasma (PRP):

-

Collect whole blood from healthy human donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).[12][13] The first few milliliters of blood should be discarded to avoid activation due to venipuncture.[12]

-

Centrifuge the whole blood at a low speed (e.g., 200 x g for 15-20 minutes) at room temperature to obtain PRP.[13]

-

Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a higher speed (e.g., 2000 x g for 10-15 minutes).[13]

-

-

Platelet Aggregation Measurement:

-

Use a light transmission aggregometer, which measures the change in light transmission through a stirred suspension of PRP at 37°C.[14]

-

Calibrate the aggregometer with PPP (100% transmission) and PRP (0% transmission).[15]

-

Pipette PRP into a cuvette with a stir bar and place it in the aggregometer.

-

Add the IP receptor antagonist (or vehicle control) to the PRP and incubate for a specified time.

-

Add a sub-maximal concentration of an IP receptor agonist (e.g., cicaprost or iloprost) to inhibit platelet aggregation.

-

Induce platelet aggregation by adding a platelet agonist such as ADP or collagen.[14]

-

Record the change in light transmission over time. The ability of the IP receptor antagonist to reverse the inhibitory effect of the IP agonist on platelet aggregation is quantified.

-

In Vivo Thrombosis Model (Ferric Chloride-Induced Carotid Artery Injury)

This protocol is for evaluating the in vivo effect of an IP receptor antagonist on thrombus formation.

Methodology:

-

Animal Preparation:

-

Thrombosis Induction:

-

Administer the IP receptor antagonist or vehicle control to the animal via the desired route (e.g., intravenous or oral) at a specified time before injury.

-

Place a Doppler flow probe around the carotid artery to monitor blood flow.[3]

-

Apply a piece of filter paper saturated with ferric chloride (FeCl3) solution (e.g., 5-10%) to the adventitial surface of the artery for a defined period (e.g., 3 minutes) to induce endothelial injury.[6][17]

-

-

Measurement and Analysis:

-

Continuously monitor blood flow using the Doppler probe.

-

The primary endpoint is the time to occlusion, defined as the time from the application of FeCl3 until blood flow ceases.[18]

-

Compare the time to occlusion between the antagonist-treated group and the vehicle-treated group.

-

In Vivo Blood Pressure Measurement (Tail-Cuff Method)

This protocol is for assessing the effect of an IP receptor antagonist on systemic blood pressure in conscious rodents.

Methodology:

-

Acclimatization and Training:

-

Acclimatize the animals (mice or rats) to the restraining device and the procedure for several days before the actual measurement to minimize stress-induced blood pressure fluctuations.[19]

-

-

Measurement Procedure:

-

Place an occlusion cuff and a volume pressure recording (VPR) sensor cuff on the animal's tail.[2][20]

-

The animal is typically warmed to a specific temperature to ensure detection of tail artery pulsations.[1][20]

-

The system automatically inflates the occlusion cuff and then slowly deflates it, while the VPR sensor records the return of blood flow.[21]

-

Systolic and diastolic blood pressure, as well as heart rate, are calculated by the system's software.[21]

-

Experimental Design:

-

Measure baseline blood pressure before drug administration.

-

Administer the IP receptor antagonist or vehicle.

-

Measure blood pressure at various time points after administration to determine the effect of the antagonist.

-

Drug Development Considerations

The development of IP receptor antagonists presents both opportunities and challenges.

Therapeutic Potential:

-

Inflammatory Diseases: Given their demonstrated efficacy in preclinical models of pain and inflammation, IP receptor antagonists hold promise for the treatment of conditions such as arthritis.[1]

-

Other Conditions: The diverse physiological roles of the IP receptor suggest that its antagonism could be explored for other indications, although this requires further investigation.

Challenges:

-

Cardiovascular Safety: The primary concern with systemic IP receptor antagonism is the potential for pro-thrombotic and vasoconstrictive effects, which could increase the risk of cardiovascular events.[1] Careful evaluation of the thrombotic risk is paramount in the development of any IP receptor antagonist.

-

Selectivity: Ensuring high selectivity for the IP receptor over other prostanoid receptors is crucial to minimize off-target effects.[22]

-

Species Differences: The pharmacology of prostanoid receptors can differ between species, which needs to be considered when translating preclinical findings to humans.

Conclusion

The antagonism of the IP receptor has profound physiological effects, particularly on the cardiovascular and inflammatory systems. This technical guide provides a foundational understanding of these effects, supported by quantitative data and detailed experimental protocols. For researchers and drug development professionals, a thorough understanding of the IP receptor's role in both health and disease is essential for the rational design and safe development of novel therapeutics that target this important signaling pathway. The provided methodologies and data serve as a valuable resource for further investigation into the complex world of IP receptor pharmacology.

References

- 1. researchgate.net [researchgate.net]

- 2. Measuring Blood Pressure Using a Noninvasive Tail Cuff Method in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ferric Chloride-induced Thrombosis Mouse Model on Carotid Artery and Mesentery Vessel - PMC [pmc.ncbi.nlm.nih.gov]

- 4. RO1138452 and this compound: characterization of structurally distinct, potent and selective IP (prostacyclin) receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Investigation of the prostacyclin (IP) receptor antagonist RO1138452 on isolated blood vessel and platelet preparations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ferric Chloride-Induced Arterial Thrombosis in a Murine Model: Measurement of Occlusion and Sample Collection for Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Prostaglandins in the pathogenesis of kidney diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Renal Effects of Prostaglandins and Cyclooxygenase-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. reprocell.com [reprocell.com]

- 10. A Guide to Wire Myography | Springer Nature Experiments [experiments.springernature.com]

- 11. Guidelines for the measurement of vascular function and structure in isolated arteries and veins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 14. plateletservices.com [plateletservices.com]

- 15. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]

- 16. uknowledge.uky.edu [uknowledge.uky.edu]

- 17. Ferric Chloride-induced Murine Thrombosis Models - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Ferric chloride-induced arterial thrombosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. ahajournals.org [ahajournals.org]

- 20. researchgate.net [researchgate.net]

- 21. youtube.com [youtube.com]

- 22. Prostanoid receptor antagonists: development strategies and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vivo Experiments with RO3244794

For Researchers, Scientists, and Drug Development Professionals

Introduction

RO3244794 is a potent and selective antagonist of the prostacyclin (PGI₂) receptor (IP receptor), a G-protein coupled receptor involved in inflammation, pain, and vasodilation.[1][2] By blocking the interaction of PGI₂ with the IP receptor, this compound effectively inhibits the downstream signaling cascade, leading to a reduction in cyclic AMP (cAMP) accumulation.[1] This mechanism of action confers this compound with significant analgesic and anti-inflammatory properties, which have been demonstrated in various preclinical rodent models of pain and inflammation.[1] These application notes provide detailed protocols for in vivo experiments to evaluate the efficacy of this compound.

Mechanism of Action: Prostacyclin Signaling Pathway

Prostacyclin (PGI₂) is a lipid mediator that exerts its effects by binding to the IP receptor on the surface of target cells. This binding activates a stimulatory G-protein (Gs), which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP). Elevated intracellular cAMP levels then activate Protein Kinase A (PKA), leading to a variety of cellular responses, including smooth muscle relaxation (vasodilation) and the modulation of inflammatory processes. This compound acts as a competitive antagonist at the IP receptor, preventing PGI₂ from binding and thereby inhibiting this signaling cascade.

Quantitative Data Summary

The following tables summarize the in vivo efficacy of this compound in various rodent models of pain and inflammation as reported in the literature.[1]

Table 1: Analgesic Efficacy of this compound in the Acetic Acid-Induced Writhing Test in Rats

| Administration Route | Dose (mg/kg) | % Inhibition of Writhing |

| Intravenous (i.v.) | 1 - 30 | Significant reduction |

| Oral (p.o.) | Not Reported | Not Reported |

Table 2: Anti-inflammatory and Anti-hyperalgesic Efficacy of this compound in the Carrageenan-Induced Paw Edema and Hyperalgesia Model in Rats

| Administration Route | Dose (mg/kg) | Effect on Edema | Effect on Mechanical Hyperalgesia |

| Oral (p.o.) | 0.3 - 30 | Significant reduction | Significant reduction |

Table 3: Analgesic Efficacy of this compound in the Monoiodoacetate-Induced Osteoarthritis Model in Rats

| Administration Route | Dose (mg/kg) | Effect on Joint Discomfort |

| Oral (p.o.) | 1 and 10 | Significant reduction |

Experimental Protocols

The following are detailed protocols for the in vivo experiments cited above. These protocols are based on published literature and standard laboratory practices.

Protocol 1: Acetic Acid-Induced Writhing Test for Visceral Pain

This model is used to assess the efficacy of analgesics against visceral pain.

Materials:

-

This compound

-

Vehicle (e.g., sterile saline for intravenous administration. Note: The original publication does not specify the vehicle. A formulation study may be required to determine the optimal vehicle for solubility and tolerability.)

-

Acetic Acid solution (0.6% in sterile saline)

-

Sprague-Dawley rats (male, ~120 g)

-

Syringes and needles for administration

Procedure:

-

Animal Acclimatization: Acclimate male Sprague-Dawley rats (~120 g) to the laboratory conditions for at least 3 days prior to the experiment.

-

Grouping and Dosing: Randomly assign animals to different treatment groups (vehicle control, this compound at various doses).

-

Drug Administration: Administer this compound or vehicle intravenously (i.v.) via the tail vein. A typical administration volume is 1-5 mL/kg.

-

Pain Induction: 30 minutes after drug administration, inject 0.6% acetic acid solution intraperitoneally (i.p.) at a volume of 10 mL/kg.

-

Observation: Immediately after the acetic acid injection, place each animal in an individual observation cage. After a 5-minute latency period, count the number of writhes (abdominal constrictions and stretching of the hind limbs) for a period of 15 minutes.

-

Data Analysis: Calculate the mean number of writhes for each group. The percentage inhibition of writhing is calculated using the following formula: % Inhibition = [ (Mean writhes in vehicle group - Mean writhes in treated group) / Mean writhes in vehicle group ] x 100

Protocol 2: Carrageenan-Induced Paw Edema and Mechanical Hyperalgesia

This model is used to evaluate the anti-inflammatory and anti-hyperalgesic effects of a compound.

Materials:

-

This compound

-

Vehicle for oral administration (e.g., 0.5% methylcellulose or 1% Tween 80 in water. Note: The specific vehicle was not detailed in the primary literature. A formulation appropriate for a poorly soluble benzofuran derivative should be considered.)

-

Carrageenan solution (1% w/v in sterile saline)

-

Sprague-Dawley rats (male)

-

Plethysmometer or calipers for measuring paw volume/thickness

-

Von Frey filaments or an electronic von Frey device for measuring mechanical hyperalgesia

Procedure:

-

Baseline Measurements: Measure the baseline paw volume/thickness and the paw withdrawal threshold to a mechanical stimulus (mechanical hyperalgesia) for the right hind paw of each rat.

-

Grouping and Dosing: Randomly assign animals to treatment groups.

-

Drug Administration: Administer this compound or vehicle orally (p.o.) by gavage.

-

Induction of Inflammation: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the plantar surface of the right hind paw.

-

Post-Induction Measurements:

-

Edema: Measure the paw volume/thickness at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection. The increase in paw volume/thickness compared to the baseline measurement is an index of edema.

-

Mechanical Hyperalgesia: Measure the paw withdrawal threshold at the same time points. A decrease in the paw withdrawal threshold indicates mechanical hyperalgesia.

-

-

Data Analysis:

-

Edema: Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group.

-

Hyperalgesia: Compare the paw withdrawal thresholds of the treated groups to the vehicle control group.

-

Protocol 3: Monoiodoacetate (MIA)-Induced Osteoarthritis Pain

This model mimics the pain and joint damage associated with osteoarthritis.

Materials:

-

This compound

-

Vehicle for oral administration (as in Protocol 2)

-

Monosodium iodoacetate (MIA) solution (in sterile saline)

-

Sprague-Dawley rats (male)

-

Incapacitance tester or other weight-bearing measurement device

Procedure:

-

Induction of Osteoarthritis:

-

Anesthetize the rats.

-

Inject a single intra-articular injection of MIA (e.g., 1 mg in 50 µL of saline) into the right knee joint.

-

-

Post-Induction Period: Allow the osteoarthritis to develop over a period of several days (e.g., 14-21 days).

-

Baseline Pain Assessment: Measure the weight distribution between the hind limbs. A shift in weight-bearing from the MIA-injected limb to the contralateral limb indicates joint pain.

-

Grouping and Dosing: Randomly assign animals to treatment groups.

-

Drug Administration: Administer this compound or vehicle orally (p.o.).

-

Post-Dosing Pain Assessment: Measure the weight-bearing at various time points after drug administration (e.g., 1, 2, 4, and 6 hours).

-

Data Analysis: An increase in weight-bearing on the MIA-injected limb in the treated groups compared to the vehicle group indicates an analgesic effect. Calculate the reversal of weight-bearing deficit.

Disclaimer: These protocols are intended for guidance and should be adapted and optimized based on specific experimental goals and institutional guidelines for animal care and use. The provided vehicle compositions are suggestions based on common laboratory practices for similar compounds, as the specific vehicle for this compound was not detailed in the primary reference. Researchers should conduct appropriate formulation and tolerability studies.

References

Application Notes and Protocols: Preparation of RO3244794 Stock Solution in DMSO

Audience: Researchers, scientists, and drug development professionals.

Introduction

RO3244794 is a potent and selective antagonist for the prostacyclin (IP) receptor, demonstrating analgesic and anti-inflammatory properties[1][2]. Accurate preparation of stock solutions is the first critical step for reliable in vitro and in vivo studies. Dimethyl sulfoxide (DMSO) is a common solvent for this compound; however, careful handling is required to achieve complete dissolution and maintain compound stability[1][3]. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions in DMSO.

Physicochemical Properties

A summary of the key properties of this compound is presented below. This data is essential for accurate calculations and preparation of stock solutions.

| Property | Value | Source |

| Chemical Name | (R)-3-(4-fluorophenyl)-2-((((5-(4-fluorophenyl)benzofuran-2-yl)methoxy)carbonyl)amino)propanoic acid | [3] |

| Molecular Weight | 451.42 g/mol | [1][4][5] |

| CAS Number | 361457-01-4 | [1][3][4] |

| Appearance | White to off-white solid | [1] |

| Solubility in DMSO | ≥10 mM (4.5 mg/mL)[4]. Up to 110 mM (50 mg/mL) with sonication[1]. |

Experimental Protocol: Preparing this compound Stock Solution

This protocol details the steps to prepare a 10 mM stock solution of this compound in DMSO. The same principles can be applied to prepare other concentrations by adjusting the mass of the compound and the volume of the solvent, as outlined in Table 2.

3.1. Materials

-

This compound powder (CAS 361457-01-4)

-

Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

-

Calibrated analytical balance

-

Microcentrifuge tubes or amber glass vials

-

Pipettes and sterile, filtered pipette tips

-

Vortex mixer

-

Water bath sonicator

3.2. Safety Precautions

-

Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling this compound and DMSO.

-

Handle the this compound powder in a chemical fume hood to avoid inhalation.

-

DMSO is a powerful solvent that can facilitate the absorption of other chemicals through the skin[6]. Avoid direct contact.

-

Consult the Safety Data Sheet (SDS) for this compound before use.

3.3. Step-by-Step Procedure

-

Equilibrate Reagents: Allow the vial of this compound powder and the bottle of DMSO to reach room temperature before opening to prevent condensation of moisture. Hygroscopic DMSO can negatively impact the solubility of the compound[1].

-

Weigh this compound: Tare a sterile microcentrifuge tube or vial on the analytical balance. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.51 mg.

-

Add DMSO: Using a calibrated pipette, add the calculated volume of DMSO to the vial containing the this compound powder. For the 4.51 mg of powder, add 1 mL of DMSO.

-

Dissolve the Compound:

-

Close the vial securely and vortex the solution for 1-2 minutes to facilitate dissolution.

-

Visually inspect the solution for any undissolved particles.

-

If particles remain, sonicate the vial in a water bath for 5-10 minutes[4]. This is often necessary to achieve full solubility[1][4].

-

Repeat vortexing and sonication until the solution is clear.

-

-

Storage: Once the compound is fully dissolved, the stock solution is ready for use or storage. For long-term storage, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for up to one year or at -20°C for up to one month, protected from light[1][4].

Stock Solution Calculation Data

The following table provides the necessary mass and volume calculations for preparing common stock concentrations of this compound.

Calculations are based on a Molecular Weight of 451.42 g/mol .

| Desired Concentration | To Prepare 1 mL | To Prepare 5 mL | To Prepare 10 mL |

| 1 mM | 0.45 mg this compound + 1 mL DMSO | 2.26 mg this compound + 5 mL DMSO | 4.51 mg this compound + 10 mL DMSO |

| 5 mM | 2.26 mg this compound + 1 mL DMSO | 11.29 mg this compound + 5 mL DMSO | 22.57 mg this compound + 10 mL DMSO |

| 10 mM | 4.51 mg this compound + 1 mL DMSO | 22.57 mg this compound + 5 mL DMSO | 45.14 mg this compound + 10 mL DMSO |

Visualized Workflow and Logic

The following diagrams illustrate the experimental workflow for preparing the stock solution and the logical relationship for compound handling.

Caption: Workflow for this compound stock solution preparation.

Caption: Logical flow from solid compound to working solution.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. RO1138452 and this compound: characterization of structurally distinct, potent and selective IP (prostacyclin) receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medkoo.com [medkoo.com]

- 4. This compound | Prostaglandin Receptor | TargetMol [targetmol.com]

- 5. This compound Supplier | CAS 361457-01-4 | AOBIOUS [aobious.com]

- 6. ptacts.uspto.gov [ptacts.uspto.gov]

recommended working concentration for RO3244794 in cell culture

Audience: Researchers, scientists, and drug development professionals.

Introduction